molecular formula C10H12N4 B6146542 4-methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine CAS No. 2761025-04-9

4-methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B6146542
CAS No.: 2761025-04-9
M. Wt: 188.2
InChI Key:
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Description

4-methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2761025-04-9

Molecular Formula

C10H12N4

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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